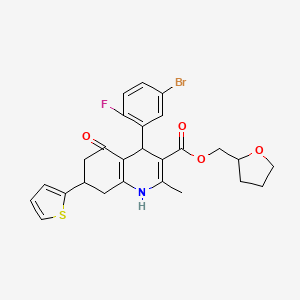
Tetrahydrofuran-2-ylmethyl 4-(5-bromo-2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(OXOLAN-2-YL)METHYL 4-(5-BROMO-2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of hexahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as oxolan, bromo, fluoro, and thiophene, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (OXOLAN-2-YL)METHYL 4-(5-BROMO-2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps include:
Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted under reflux conditions.
Introduction of the oxolan-2-yl group: This step involves the alkylation of the hexahydroquinoline core with an oxolan-2-ylmethyl halide in the presence of a base such as potassium carbonate.
Functionalization with bromo and fluoro groups: The aromatic ring is brominated and fluorinated using bromine and a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Incorporation of the thiophene ring: This can be done through a Suzuki coupling reaction between a thiophene boronic acid and the bromo-substituted hexahydroquinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification processes: Employing techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and hexahydroquinoline moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the hexahydroquinoline ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The bromo and fluoro groups on the aromatic ring can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under mild conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Substitution: Replacement of bromo or fluoro groups with nucleophiles, leading to various substituted derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions due to its unique structural features.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Exhibits potential antimicrobial properties against various bacterial and fungal strains.
Medicine
Drug Development: Potential use in the development of new therapeutic agents for diseases such as cancer, due to its ability to interact with specific molecular targets.
Diagnostics: Use in the development of diagnostic tools and imaging agents.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of (OXOLAN-2-YL)METHYL 4-(5-BROMO-2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline cores but different substituents.
Thiophene-containing Compounds: Compounds with thiophene rings, such as thiophene-based drugs and materials.
Bromo and Fluoro Aromatics: Compounds with bromo and fluoro substituents on aromatic rings.
Uniqueness
Structural Complexity:
Biological Activity: The specific arrangement of functional groups may result in unique biological activities, making it a valuable compound for drug development and other applications.
This detailed article provides a comprehensive overview of (OXOLAN-2-YL)METHYL 4-(5-BROMO-2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C26H25BrFNO4S |
|---|---|
分子量 |
546.4 g/mol |
IUPAC名 |
oxolan-2-ylmethyl 4-(5-bromo-2-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H25BrFNO4S/c1-14-23(26(31)33-13-17-4-2-8-32-17)24(18-12-16(27)6-7-19(18)28)25-20(29-14)10-15(11-21(25)30)22-5-3-9-34-22/h3,5-7,9,12,15,17,24,29H,2,4,8,10-11,13H2,1H3 |
InChIキー |
UGUYIWADEBRANA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=C(C=CC(=C4)Br)F)C(=O)OCC5CCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-5-imino-6-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627822.png)
![Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11627829.png)
![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11627832.png)
![Diethyl 7-(2-methoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B11627838.png)
![3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627854.png)
![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627855.png)
![3,4,5-triethoxy-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11627857.png)

![5-(4-bromophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627873.png)
![2-(benzylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627883.png)
![(4-Tert-butylphenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone](/img/structure/B11627886.png)
![Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11627889.png)
![ethyl [(5E)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11627891.png)
methanone](/img/structure/B11627895.png)
